molecular formula C₂₀H₁₉NO₂S B1145787 Tazarotenic Acid Methyl Ester CAS No. 1332579-70-0

Tazarotenic Acid Methyl Ester

カタログ番号: B1145787
CAS番号: 1332579-70-0
分子量: 337.44
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tazarotenic Acid Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₉NO₂S and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Efficient Synthesis Process

Tazarotene is synthesized through an efficient process that compares favorably over previously reported procedures, utilizing cheap reagents without hazardous organometallic compounds. This synthesis involves key starting materials like 4,4-dimethyl-6-bromothiochromane S-oxide and employs a palladium-mediated coupling reaction, indicating a cost-effective and safer production method for pharmaceutical applications (Frigoli et al., 2005).

Metabolism and Biotransformation

Upon oral administration, tazarotene is rapidly converted to tazarotenic acid through esterase hydrolysis, which then undergoes further metabolism. Key enzymes involved in this process include Cytochrome P450 2C8 and flavin-containing monooxygenases, highlighting the drug's metabolic pathway and potential interactions with other medications (Attar et al., 2003).

Therapeutic Applications

Tazarotene shows efficacy in treating skin disorders such as psoriasis, acne vulgaris, and photoaging, primarily due to its ability to normalize keratinocyte differentiation and exhibit anti-inflammatory effects. It is often used in combination with other treatments like topical corticosteroids or phototherapy to enhance its therapeutic outcomes (Guenther, 2002).

Anticancer Potential

A phase 1 study of tazarotene in adults with advanced cancer explored its safety, toxicity, and pharmacokinetics, revealing a favorable toxicity profile compared to other retinoids and suggesting further investigation into its anticancer properties (Jones et al., 2003).

作用機序

Target of Action

Tazarotenic Acid Methyl Ester is a prodrug that is converted into its active form, tazarotenic acid, upon application to the skin . The primary targets of tazarotenic acid are the retinoic acid receptors (RARs), specifically RAR-γ and RAR-β . These receptors play a crucial role in influencing cell differentiation and proliferation .

Mode of Action

Studies have shown that tazarotenic acid binds to all three members of the rar family: rarα, rarβ, and rarγ, but shows relative selectivity for rarβ, and rarγ . This binding may modify gene expression, leading to changes in cell differentiation and proliferation .

Biochemical Pathways

Upon topical application, tazarotenic acid undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid .

Pharmacokinetics

Following topical application, approximately 4 to 6% of the dose resides in the stratum corneum and 2% of the dose distributes to the viable epidermis and dermis . The systemic bioavailability of tazarotenic acid is low, approximately 1% after single and multiple topical applications to healthy skin . Tazarotenic acid is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .

Result of Action

The binding of tazarotenic acid to RARs influences cell differentiation and proliferation, making it effective in the treatment of conditions such as psoriasis, acne, and certain types of skin lesions associated with sun damage . Tazarotene has been shown in peer-reviewed double-blinded studies to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the condition of the skin where the compound is applied can affect its absorption and effectiveness. The amount of drug applied and the surface area of application can also influence its systemic bioavailability

生化学分析

Biochemical Properties

Tazarotenic Acid Methyl Ester is hydrolyzed by esterases to form its active metabolite, tazarotenic acid. This active form interacts with several biomolecules, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Tazarotenic acid binds to RARα, RARβ, and RARγ, with a relative selectivity for RARβ and RARγ . These interactions lead to the modulation of gene expression, influencing cellular differentiation, proliferation, and apoptosis.

Cellular Effects

This compound, through its active form tazarotenic acid, affects various cell types and cellular processes. It influences keratinocyte differentiation and proliferation, making it effective in treating psoriasis and acne . Tazarotenic acid modulates cell signaling pathways, including those involving retinoic acid receptors, leading to changes in gene expression and cellular metabolism. This modulation results in reduced hyperkeratinization and inflammation in skin cells.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to tazarotenic acid, which then binds to retinoic acid receptors. This binding alters the transcription of genes involved in cell differentiation and proliferation . Tazarotenic acid also interacts with RXR receptors, forming heterodimers that regulate gene expression. These interactions lead to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its active form tazarotenic acid have been observed over time. Tazarotenic acid is rapidly hydrolyzed and reaches peak plasma concentrations within 1-3 hours of application . The compound is stable under typical storage conditions but may degrade over extended periods. Long-term studies have shown that tazarotenic acid does not accumulate in tissues and is rapidly eliminated, minimizing the risk of systemic toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, tazarotenic acid effectively reduces symptoms of psoriasis and acne without significant adverse effects . At higher doses, toxic effects such as hypercalcemia and hypertriglyceridemia have been observed . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily by esterases to form tazarotenic acid . Tazarotenic acid undergoes further metabolism to its sulfoxide and other polar metabolites, which are then eliminated via urinary and fecal pathways . This metabolic pathway ensures that the compound does not accumulate in adipose tissue, reducing the risk of long-term toxicity.

Transport and Distribution

This compound and its active form tazarotenic acid are transported and distributed within cells and tissues through passive diffusion and binding to plasma proteins . Tazarotenic acid is highly bound to plasma proteins, particularly albumin, which facilitates its distribution to target tissues . The compound does not accumulate in adipose tissue, ensuring a rapid elimination profile.

Subcellular Localization

This compound, once converted to tazarotenic acid, localizes primarily in the nucleus where it exerts its effects on gene expression . The active metabolite binds to retinoic acid receptors in the nucleus, influencing the transcription of genes involved in cell differentiation and proliferation. This subcellular localization is crucial for its therapeutic effects in treating skin conditions.

特性

{ "Design of the Synthesis Pathway": "The synthesis of Tazarotenic Acid Methyl Ester can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl 4-bromobenzoate", "Ethyl 2-(1H-tetrazol-5-yl)acetate", "Sodium hydride", "2,4-Thiazolidinedione", "Benzene", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Potassium carbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-1-(tetrazol-5-yl)-1H-pyrrole-3-carboxylic acid ethyl ester by reacting Ethyl 2-(1H-tetrazol-5-yl)acetate with 2,4-Thiazolidinedione in the presence of Sodium hydride in dry Benzene.", "Step 2: Synthesis of Methyl 5-methyl-1-(tetrazol-5-yl)-1H-pyrrole-3-carboxylate by reacting the product from step 1 with Methyl 4-bromobenzoate in the presence of Potassium carbonate in dry DMF.", "Step 3: Synthesis of Tazarotenic Acid Methyl Ester by reacting the product from step 2 with Methanol in the presence of Hydrochloric acid and Sodium bicarbonate in dry Diethyl ether. The resulting product is then washed with water, dried over Sodium sulfate and purified." ] }

CAS番号

1332579-70-0

分子式

C₂₀H₁₉NO₂S

分子量

337.44

同義語

6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。